
Benocyclidine-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains ten deuterium atoms at specific positions, making it useful as an internal standard for the quantification of benocyclidine by gas chromatography or liquid chromatography-mass spectrometry . Benocyclidine itself is a derivative of phencyclidine with a benzothiophenyl group instead of a phenyl ring .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benocyclidine-d10 involves the incorporation of deuterium atoms into the benocyclidine molecule. This can be achieved through various deuteration techniques, such as catalytic exchange or the use of deuterated reagents. The specific synthetic route and reaction conditions may vary depending on the desired level of deuteration and the availability of deuterated starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are designed to ensure high purity and consistent incorporation of deuterium atoms. The production methods may include the use of specialized reactors and catalysts to facilitate the deuteration reactions .
化学反応の分析
Types of Reactions: Benocyclidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
科学的研究の応用
Benocyclidine-d10 has several scientific research applications, including:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of benocyclidine in various samples.
Medicine: Research on this compound includes its potential use in understanding dopamine-related disorders and developing therapeutic agents.
Industry: The compound is utilized in forensic and toxicological studies to analyze the presence of benocyclidine and related substances
作用機序
Benocyclidine-d10 exerts its effects by binding to dopamine receptors in the brain. This binding inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. The compound’s mechanism of action involves interactions with the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron . This inhibition of dopamine reuptake can affect various neurological pathways and has implications for the study of dopamine-related disorders .
Similar Compounds:
Benocyclidine (BCP): The non-deuterated form of benocyclidine, which also acts as a dopamine reuptake inhibitor.
Phencyclidine (PCP): A related compound with a phenyl ring instead of a benzothiophenyl group, known for its psychoactive properties.
Ketamine: Another arylcyclohexylamine with anesthetic and psychoactive effects
Uniqueness of this compound: this compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry studies .
特性
分子式 |
C19H25NS |
|---|---|
分子量 |
309.5 g/mol |
IUPAC名 |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |
InChI |
InChI=1S/C19H25NS/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18/h3-4,9-10,15H,1-2,5-8,11-14H2/i2D2,7D2,8D2,13D2,14D2 |
InChIキー |
RGSVXQJPSWZXOP-PGAPGPTOSA-N |
異性体SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC4=CC=CC=C4S3)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



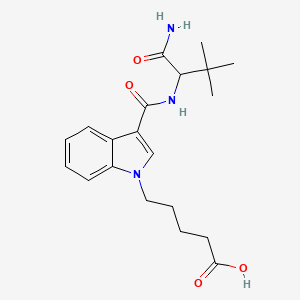

![(9S,14R,17R,23S,24R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione](/img/structure/B10766000.png)
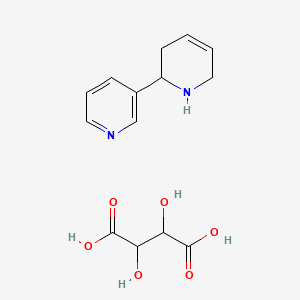
![2-[(Z)-(6-carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766012.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,18S,25S,26R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766020.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766021.png)
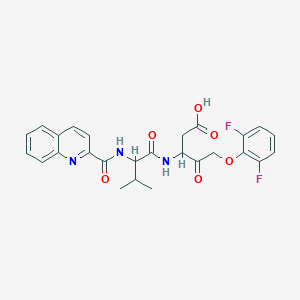
![(4R,7R,9S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766053.png)
![16alpha-Hydroxyestrone-[2,3,4-13C3]](/img/structure/B10766063.png)
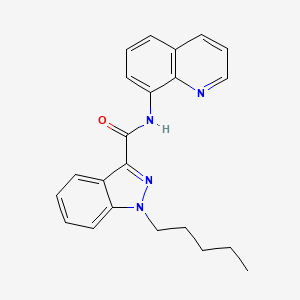
![2-[(6-Carboxyhexanoylhydrazinylidene)methyl]benzoic acid](/img/structure/B10766071.png)
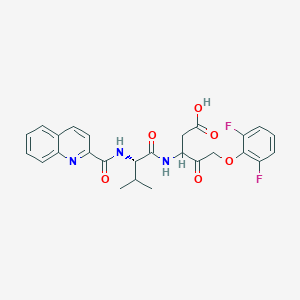
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,11Z,15S,18S,25S,26R,35R,37S,46S,53S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766091.png)